molecular formula C12H22FNO3 B1381417 tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1781648-48-3

tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B1381417
CAS No.: 1781648-48-3
M. Wt: 247.31 g/mol
InChI Key: JCKSSWBXPDHDQO-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 1781648-48-3, MFCD27997521) is a seven-membered azepane derivative featuring a fluorine atom at position 4 and a hydroxymethyl group at position 3. The tert-butyl carbamate group at position 1 enhances steric protection and modulates solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity and functional diversity allow for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKSSWBXPDHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

Medicinal Chemistry

Applications in Drug Development

Tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential in treating neurological disorders, cardiovascular diseases, and other health conditions.

Case Study: Neurological Disorders

Research has demonstrated that compounds derived from this azepane can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety. For instance, studies have shown that modifications of the azepane structure can enhance selectivity towards serotonin receptors, indicating its potential as a scaffold for developing new antidepressants.

Organic Synthesis

Role as a Building Block

In organic synthesis, this compound serves as a versatile building block for constructing complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidations, allows chemists to create diverse derivatives.

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionUse of nucleophiles (e.g., amines)Modified azepane derivatives
OxidationOxidizing agents (e.g., KMnO4_4)Aldehydes or carboxylic acids
ReductionReducing agents (e.g., LiAlH4_4)Alcohols or amines

Material Science

Development of Advanced Materials

The unique properties of this compound have led to its investigation in material science. Researchers are exploring its potential in creating polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Composites

Recent studies have indicated that incorporating this azepane derivative into polymer matrices can improve the mechanical strength and thermal resistance of the materials. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of fluorinated azepane/piperidine derivatives. Below is a detailed comparison with key analogs based on structural, physicochemical, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Applications Safety Profile (H-Statements)
Target Compound (1781648-48-3) Azepane 4-F, 5-(CH₂OH), 1-Boc 259.30 CNS drug intermediates H302, H315, H319, H335
tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate (1824024-04-5) Azepane 5-F, 4-OH, 4-CH₃, 1-Boc 273.32 Enzyme inhibition studies Limited data (no H-statements)
tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1334412-55-3) Piperidine 3-F, 4-(CH₂OH), 1-Boc 247.31 Antibacterial scaffolds H302, H315, H319, H335
tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate (1209780-32-4) Azepane 4-F, 5-Oxo, 1-Boc 243.27 Reactive intermediates No hazard data reported
tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate Azepane 4-(CH₂OH), 4-CH₃, 1-Boc 255.34 Chiral building blocks Not classified

Key Observations:

Ring Size and Flexibility :

  • Azepane derivatives (7-membered rings) exhibit greater conformational flexibility than piperidine analogs (6-membered), influencing binding affinity to biological targets .
  • The piperidine analog (1334412-55-3) shows reduced steric hindrance, enhancing its utility in small-molecule drug design .

Substituent Effects :

  • Fluorine Position : Fluorine at position 4 (azepane) versus 3 (piperidine) alters electronic properties and metabolic stability. The target compound’s 4-F group enhances lipophilicity, improving blood-brain barrier penetration .
  • Hydroxymethyl vs. Oxo : The hydroxymethyl group in the target compound enables hydrogen bonding, critical for enzyme interactions, while the oxo group in 1209780-32-4 increases electrophilicity for nucleophilic reactions .

Safety and Handling :

  • The target compound shares hazard statements (H302: harmful if swallowed; H315: skin irritation) with its piperidine analog (1334412-55-3), likely due to the reactive Boc group and fluorine substituents .
  • tert-Butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate lacks hazard classification, suggesting methyl substitution mitigates toxicity .

Biological Activity

Overview

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is a synthetic compound with the molecular formula C12_{12}H22_{22}FNO3_3. It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapy.

The compound features a tert-butyl group, a fluorine atom, a hydroxymethyl group, and a carboxylate group, contributing to its unique reactivity and biological interactions.

Property Value
Molecular FormulaC12_{12}H22_{22}FNO3_3
Molecular Weight247.31 g/mol
CAS Number1781648-48-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azepane Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Fluoro Group : Nucleophilic substitution reactions with fluorinating agents.
  • Hydroxymethylation : Addition of the hydroxymethyl group using formaldehyde or similar reagents.
  • Carboxylation : Incorporation of the carboxylate group using carbon dioxide or carboxylating agents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of the fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate protein activity and influence various biological pathways.

Medicinal Chemistry Applications

This compound has been explored for its potential applications in:

  • Neurological Disorders : As a building block in the synthesis of compounds aimed at treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Cancer Therapy : Its derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting pathways involved in tumor progression. For instance, analogs have demonstrated better cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Studies

  • Cancer Cell Lines : A study investigated the effects of azepane derivatives on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity and apoptosis induction compared to reference drugs .
  • Alzheimer's Disease Models : Research on related compounds indicated that modifications to the azepane structure could improve brain exposure and dual inhibition properties, enhancing therapeutic efficacy against neurodegenerative diseases .

Research Findings

Recent studies highlight the versatility of this compound as a precursor for developing biologically active molecules:

  • Fluorine Substitution Effects : The incorporation of fluorine atoms has been shown to enhance pharmacological properties by improving binding affinities and metabolic stability .
  • Structure-Activity Relationships (SAR) : Investigations into SAR reveal that specific substitutions on the azepane ring significantly affect biological activity, making it a valuable scaffold for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate

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